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molecular formula C13H11F3N2O5 B8784256 CID 68284190

CID 68284190

Cat. No. B8784256
M. Wt: 332.23 g/mol
InChI Key: QAGAMWYFFQFEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

A solution of (3-acetyl-pyrrolo[2,3-c]pyridin-1-yl)-acetic acid tert-butyl ester (230 mg, 0.8 mmol) and TFA (0.915 mL, 11.95 mmol) in CH2Cl2 (3.1 mL) was stirred at RT overnight. The reaction mixture was concentrated and the residue was dried under high vacuum. The resulting solid was taken-up in Et2O and filtered to give the desired compound (TFA salt) as beige powder which was used in the next step without purification. MS (UPLC/MS): 219.2 [M+H]+, 217.2 [M−H]−; 1H-NMR (400 MHz, DMSO): δ (ppm): 9.50 (s, 1H), 9.03 (s, 1H), 8.54 (d, 1H), 8.51 (d, 1H), 5.40 (s, 2H), 2.57 (s, 3H).
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
0.915 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:20])[CH2:7][N:8]1[C:12]2=[CH:13][N:14]=[CH:15][CH:16]=[C:11]2[C:10]([C:17](=[O:19])[CH3:18])=[CH:9]1)(C)(C)C.[C:21]([OH:27])([C:23]([F:26])([F:25])[F:24])=[O:22]>C(Cl)Cl>[F:24][C:23]([F:26])([F:25])[C:21]([OH:27])=[O:22].[C:17]([C:10]1[C:11]2[C:12](=[CH:13][N:14]=[CH:15][CH:16]=2)[N:8]([CH2:7][C:6]([OH:20])=[O:5])[CH:9]=1)(=[O:19])[CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CN1C=C(C=2C1=CN=CC2)C(C)=O)=O
Name
Quantity
0.915 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
3.1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(F)F.C(C)(=O)C1=CN(C2=CN=CC=C21)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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